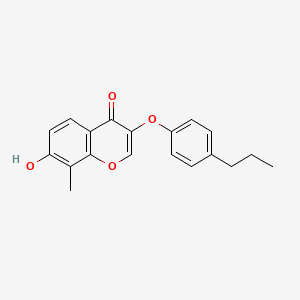
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as LY294002, is a small molecule inhibitor that has been widely used in scientific research as a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks). PI3Ks are a family of enzymes that play a crucial role in cell signaling, and their dysregulation has been implicated in a variety of diseases, including cancer, diabetes, and immune disorders.
作用機序
The mechanism of action of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is based on its ability to bind to the ATP-binding site of PI3Ks, thereby preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key signaling molecule that activates downstream effectors such as Akt and mTOR. By inhibiting PI3K activity, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can modulate a variety of cellular processes that are regulated by PI3K signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one are diverse and depend on the specific cellular context in which it is used. In cancer cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been shown to inhibit cell proliferation, induce apoptosis, and decrease migration and invasion. In insulin-responsive cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can impair glucose uptake and metabolism, leading to insulin resistance. In immune cells, 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can inhibit cell activation and cytokine production, leading to a decrease in inflammation.
実験室実験の利点と制限
One of the main advantages of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potency and selectivity as a PI3K inhibitor. It has been shown to be effective at low micromolar concentrations, and its selectivity for PI3Ks over other kinases is high. This makes it a useful tool for studying the specific role of PI3Ks in various cellular processes. However, one limitation of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is its potential for off-target effects, particularly at higher concentrations. It is important to use appropriate controls and dose-response curves to ensure that any observed effects are specific to PI3K inhibition.
将来の方向性
There are several future directions for research on 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one and its role in PI3K signaling. One area of interest is the development of more potent and selective PI3K inhibitors that can be used in vivo for therapeutic purposes. Another area of interest is the identification of downstream effectors of PI3K signaling that are specifically targeted by 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one. Finally, there is a need for more comprehensive studies of the physiological effects of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one in vivo, particularly in the context of cancer and metabolic diseases.
合成法
The synthesis of 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one involves several steps, including the preparation of 4-propylphenol, which is then converted to the corresponding bromide using N-bromosuccinimide. The bromide is then reacted with 7-hydroxy-8-methyl-4H-chromen-4-one in the presence of a base to yield the target molecule. The overall yield of this synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
科学的研究の応用
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used extensively in scientific research as a tool to investigate the role of PI3Ks in various cellular processes. It has been shown to inhibit all class I PI3K isoforms, as well as some class II and III isoforms, making it a useful tool to study the specificity and function of different PI3K isoforms. 7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one has been used to study the role of PI3Ks in cancer cell proliferation, apoptosis, and migration, as well as in insulin signaling and glucose metabolism. It has also been used in studies of immune cell function and inflammation.
特性
IUPAC Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O4/c1-3-4-13-5-7-14(8-6-13)23-17-11-22-19-12(2)16(20)10-9-15(19)18(17)21/h5-11,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZQMXRDGOIZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-8-methyl-3-(4-propylphenoxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)


![1-acetyl-3-(1-naphthyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5910892.png)
![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)
![methyl 4-({4-[3-(hydroxyimino)-1-buten-1-yl]phenoxy}methyl)benzoate](/img/structure/B5910908.png)


